molecular formula C9H10FNO2 B2725322 5-Fluoro-2-(oxetan-3-yloxy)aniline CAS No. 1349715-85-0

5-Fluoro-2-(oxetan-3-yloxy)aniline

Cat. No.: B2725322
CAS No.: 1349715-85-0
M. Wt: 183.182
InChI Key: AILYXTCZIJKBRK-UHFFFAOYSA-N
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Description

5-Fluoro-2-(oxetan-3-yloxy)aniline: is an organofluorine compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol This compound features a fluorine atom attached to the benzene ring and an oxetane ring linked through an ether bond to the aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(oxetan-3-yloxy)aniline typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-(oxetan-3-yloxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce any functional groups present.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH3) in methanol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted aniline derivatives with different nucleophiles replacing the fluorine atom.

Scientific Research Applications

Chemistry: 5-Fluoro-2-(oxetan-3-yloxy)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of new drugs. The presence of the fluorine atom can improve the metabolic stability and bioavailability of drug candidates, while the oxetane ring can enhance their binding affinity to biological targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(oxetan-3-yloxy)aniline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can form strong interactions with target proteins, while the oxetane ring can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

    5-Fluoro-2-methoxyaniline: Similar structure but with a methoxy group instead of an oxetane ring.

    2-(Oxetan-3-yloxy)aniline: Similar structure but without the fluorine atom.

    5-Fluoroaniline: Similar structure but without the oxetane ring.

Uniqueness: 5-Fluoro-2-(oxetan-3-yloxy)aniline is unique due to the presence of both the fluorine atom and the oxetane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-fluoro-2-(oxetan-3-yloxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7/h1-3,7H,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILYXTCZIJKBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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